molecular formula C11H8O4 B2550642 3-hydroxy-2,3-dihydro-4H-furo[3,2-c]chromen-4-one CAS No. 182115-55-5

3-hydroxy-2,3-dihydro-4H-furo[3,2-c]chromen-4-one

Cat. No.: B2550642
CAS No.: 182115-55-5
M. Wt: 204.181
InChI Key: BGEWTPOASROOHX-UHFFFAOYSA-N
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Description

3-Hydroxy-2,3-dihydro-4H-furo[3,2-c]chromen-4-one is a heterocyclic compound that belongs to the class of furochromenes. This compound is characterized by a fused ring system consisting of a furan ring and a chromenone moiety. It has garnered interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2,3-dihydro-4H-furo[3,2-c]chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxycoumarin with an aldehyde in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and dehydration, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity. The scalability of the process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,3-dihydro-4H-furo[3,2-c]chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furochromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dihydro derivatives.

Scientific Research Applications

3-Hydroxy-2,3-dihydro-4H-furo[3,2-c]chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-2,3-dihydro-4H-furo[3,2-c]chromen-4-one involves its interaction with specific molecular targets. The hydroxyl group and the fused ring system play a crucial role in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2,3-dihydro-4H-furo[3,2-c]chromen-4-one is unique due to its specific ring fusion and the presence of both hydroxyl and carbonyl functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-hydroxy-2,3-dihydrofuro[3,2-c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c12-7-5-14-10-6-3-1-2-4-8(6)15-11(13)9(7)10/h1-4,7,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEWTPOASROOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C3=CC=CC=C3OC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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